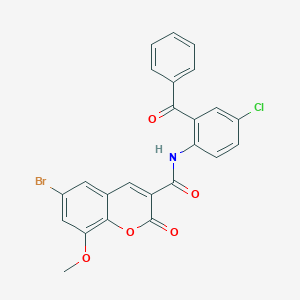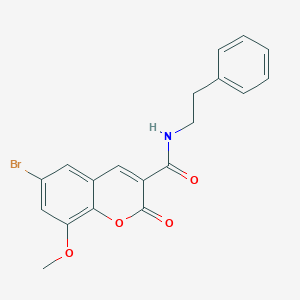
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis.
作用机制
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its anti-cancer effects by inhibiting NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier that plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of Cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of a wide range of proteins involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
实验室实验的优点和局限性
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool in the field of cancer biology. It is a highly selective inhibitor of NAE, which makes it a valuable tool for studying the role of NEDD8 in the process of protein degradation through the ubiquitin-proteasome pathway. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, there are also some limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have off-target effects on other enzymes, such as deubiquitinases (DUBs), which may complicate the interpretation of experimental results. In addition, the toxicity of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the research on N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of combination therapies that incorporate N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide with other chemotherapeutic agents to enhance their anti-tumor activity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment. In addition, the potential therapeutic applications of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as viral infections and inflammatory disorders, warrant further investigation. Finally, the development of more selective inhibitors of NAE may overcome some of the limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments and clinical trials.
合成方法
The synthesis of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with 4-methylphenyl magnesium bromide to form 2-chloro-4-methylbenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 5-amino-2-chlorobenzoic acid to form the key intermediate, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. The acid is then converted to the amide by reaction with an appropriate amine, followed by purification to obtain N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide.
科学研究应用
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
属性
产品名称 |
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide |
|---|---|
分子式 |
C22H15ClN2O3 |
分子量 |
390.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-6-9-15(10-7-13)25-21(27)16-11-8-14(12-17(16)22(25)28)20(26)24-19-5-3-2-4-18(19)23/h2-12H,1H3,(H,24,26) |
InChI 键 |
JVEPJCIBNMEZTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)